molecular formula C20H30N2O2S B2990472 2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone CAS No. 2034359-15-2

2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Cat. No. B2990472
CAS RN: 2034359-15-2
M. Wt: 362.53
InChI Key: AFMGVMSEVLPHPO-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a synthetic compound that belongs to the family of thioether ketones. It is commonly referred to as ITPE or 4-ITME. This compound has gained significant attention in scientific research due to its potential applications in the fields of pharmacology and medicinal chemistry.

Scientific Research Applications

Azetidinone Derivatives in Cholesterol Absorption Inhibition

Azetidinone derivatives, such as SCH 58235, have been explored for their potential to inhibit intestinal cholesterol absorption. This class of compounds has shown efficacy in lowering total plasma cholesterol in animal models, offering insights into the development of cholesterol-lowering drugs (Rosenblum et al., 1998).

Structural Analysis and Synthesis

Research on azetidinones includes the synthesis and structural investigation of isomers, providing foundational knowledge for the development of novel therapeutic agents. Studies have detailed the synthesis process and X-ray structural analysis, contributing to our understanding of their chemical behavior (Gluziński et al., 1991).

Photophysical Properties and Photosensitization

Azetidinone derivatives have also been investigated for their photophysical properties, including their ability to generate singlet oxygen, a critical factor in photodynamic therapy applications. The attachment of specific groups, such as naphthyl, has been shown to significantly affect these properties, offering potential pathways for the design of photosensitizers for medical applications (Jiang et al., 2015).

Antibacterial Activity

Azetidinone derivatives have been synthesized and evaluated for their antibacterial activity, highlighting their potential as antibiotic agents. The development of novel azetidinone-based compounds with significant antimicrobial properties could contribute to addressing the challenge of antibiotic resistance (Ashok et al., 2014).

properties

IUPAC Name

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2S/c1-15(2)25-19-6-4-16(5-7-19)12-20(23)22-13-17(14-22)21-10-8-18(24-3)9-11-21/h4-7,15,17-18H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMGVMSEVLPHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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